molecular formula C15H19F2NO B6188576 {3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol CAS No. 2768327-66-6

{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol

Cat. No.: B6188576
CAS No.: 2768327-66-6
M. Wt: 267.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol is a complex organic compound that features a bicyclic structure with fluorine atoms and a benzyl group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of {3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials or the desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol can be compared with other similar compounds, such as:

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.

    Tropane alkaloids: These natural products also feature a bicyclic structure and are known for their pharmacological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

2768327-66-6

Molecular Formula

C15H19F2NO

Molecular Weight

267.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.